

Comparative Kinase Selectivity Profile of EPAC Inhibitor 5376753

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Compound of Interest

Compound Name: EPAC 5376753

Cat. No.: B2886650

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This guide provides a comparative analysis of the kinase selectivity of the allosteric EPAC inhibitor, compound 5376753. While specific broad-panel kinase screening data for this compound is not publicly available, this document outlines its known selectivity and presents a representative experimental framework for assessing cross-reactivity. The provided data table is an illustrative example of how results from such a screen would be presented.

Introduction to EPAC 5376753

Compound 5376753 is a thiobarbituric acid derivative identified as a selective, allosteric inhibitor of Exchange protein directly activated by cAMP 1 (EPAC1).^{[1][2]} It functions by binding to the hinge region of the cyclic nucleotide-binding domain, thereby preventing cAMP-induced conformational changes and subsequent activation of Rap GTPases.^[1] The reported IC₅₀ for the inhibition of EPAC1 in Swiss 3T3 cells is 4 μ M.^[2] Published studies have confirmed that **EPAC 5376753** does not inhibit Protein Kinase A (PKA) or adenylyl cyclases, indicating a selective mode of action against EPAC.^{[1][2]}

Cross-Reactivity Data with Other Kinases

To fully characterize the selectivity of a compound like **EPAC 5376753**, it is essential to screen it against a broad panel of kinases. This helps to identify potential off-target effects and provides a clearer understanding of its therapeutic window and potential side effects.^{[3][4][5]}

Representative Kinase Selectivity Panel (Illustrative Data)

The following table represents an example of the data that would be generated from a kinase selectivity screen. The data presented here is hypothetical and serves to illustrate the expected high selectivity of **EPAC 5376753** based on its known mechanism of action. The values are shown as percent inhibition at a screening concentration of 10 μ M.

Kinase Family	Kinase Target	% Inhibition at 10 μ M (Hypothetical)
Primary Target	EPAC1	95%
Primary Target	EPAC2	85%
AGC Kinase Family	PKA	<5%
PKB/Akt1	<5%	
PKC α	<5%	
ROCK1	<5%	
CAMK Kinase Family	CAMKII α	<5%
DAPK1	<5%	
AMPK α 1	<5%	
CMGC Kinase Family	CDK2/cyclin A	<5%
GSK3 β	<5%	
MAPK1 (ERK2)	<5%	
p38 α (MAPK14)	<5%	
TK Kinase Family	ABL1	<5%
EGFR	<5%	
SRC	<5%	
VEGFR2	<5%	
Other	Adenylyl Cyclase	<5%

Experimental Protocols

To assess the cross-reactivity of **EPAC 5376753**, a radiometric kinase assay is a robust and widely used method.^{[6][7][8]} The following protocol provides a detailed methodology for such an experiment.

Radiometric Kinase Profiling Assay ([³³P]-ATP Filter Binding Assay)

This assay measures the transfer of the γ-phosphate from [³³P]-ATP to a specific peptide or protein substrate by a given kinase.

Materials:

- Purified, active kinases
- Specific peptide substrates for each kinase
- **EPAC 5376753** (dissolved in DMSO)
- [³³P]-ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
- ATP (unlabeled)
- P81 phosphocellulose filter plates
- 0.75% Phosphoric acid wash buffer
- Microplate scintillation counter

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **EPAC 5376753** in DMSO. A typical screening concentration is 10 μM.
- **Kinase Reaction Mixture:** For each kinase to be tested, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
- **Assay Plate Preparation:** Add the kinase reaction mixture to the wells of a 96-well or 384-well plate.

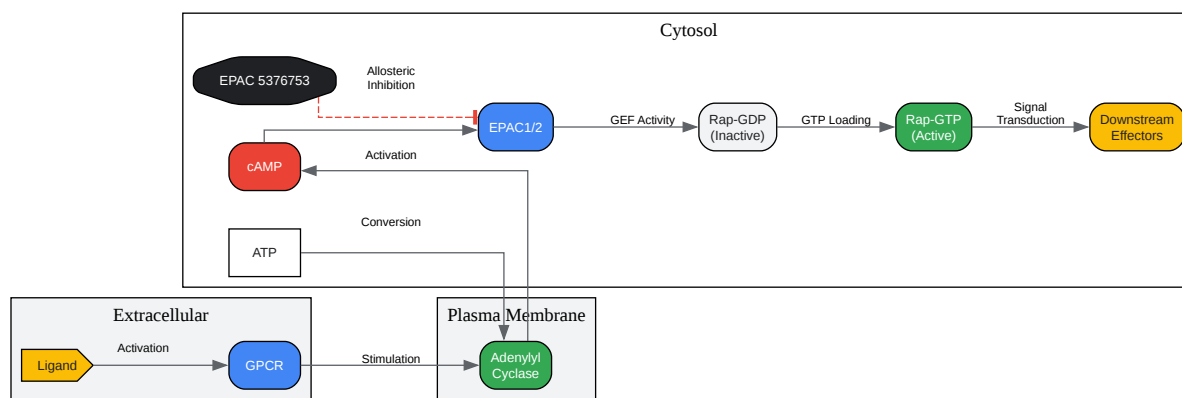
- **Compound Addition:** Add a small volume of the diluted **EPAC 5376753** or DMSO (as a vehicle control) to the appropriate wells. Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
- **Initiation of Kinase Reaction:** Start the reaction by adding a mixture of unlabeled ATP and [33P]-ATP to each well. The final ATP concentration should be at or near the K_m for each specific kinase. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- **Stopping the Reaction and Substrate Capture:** Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to the P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [33P]-ATP will not.
- **Washing:** Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound [33P]-ATP.
- **Detection:** Dry the filter plate, add scintillant to each well, and measure the radioactivity using a microplate scintillation counter.
- **Data Analysis:** The radioactivity counts are proportional to the kinase activity. Calculate the percent inhibition for each kinase at the tested concentration of **EPAC 5376753** relative to the DMSO control.

$$\text{Percent Inhibition} = (1 - (\text{Counts with Inhibitor} / \text{Counts with DMSO})) * 100\%$$

Visualizations

EPAC Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by EPAC. **EPAC 5376753** acts by preventing the initial activation of EPAC1/2 by cAMP.

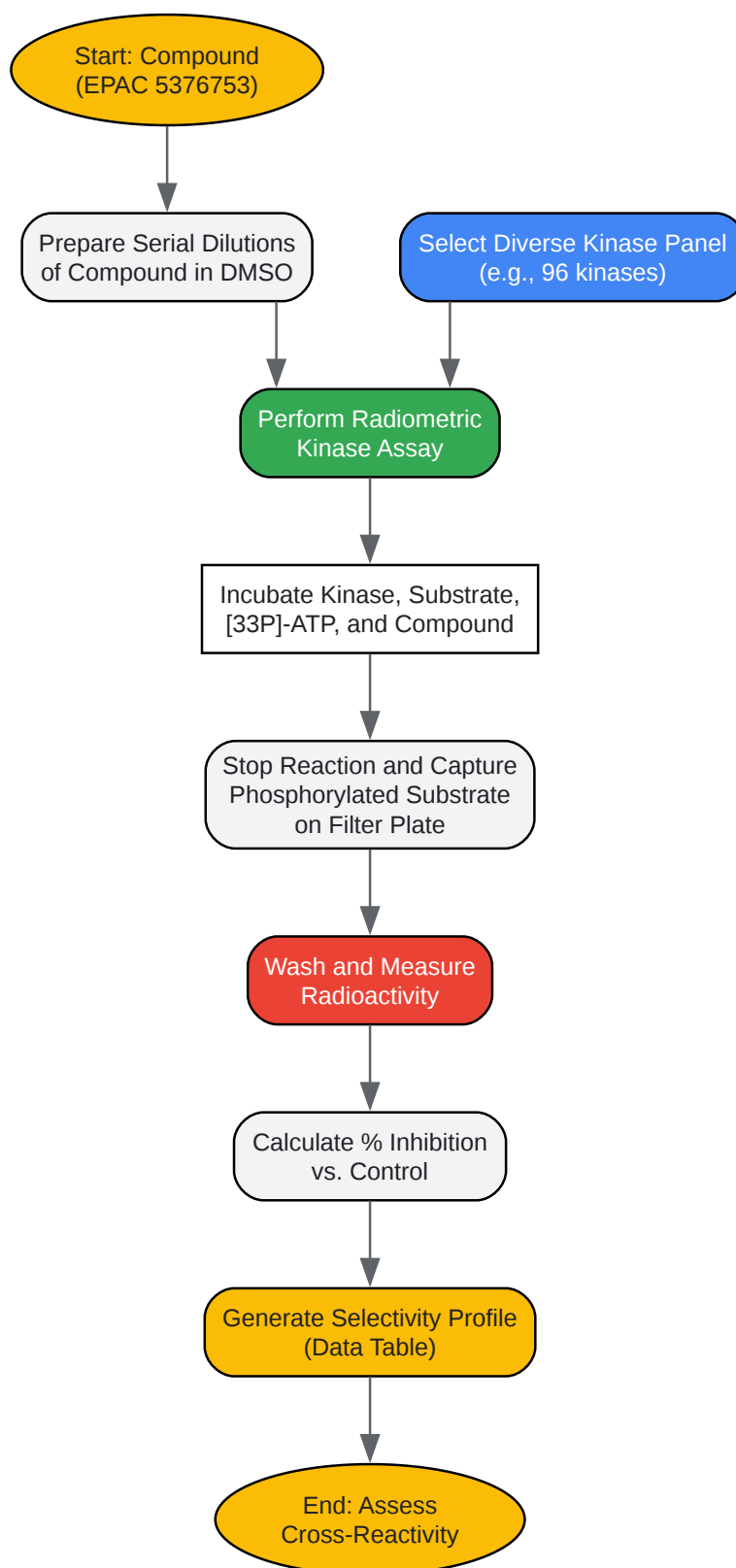


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Caption: EPAC signaling pathway and the point of inhibition by **EPAC 5376753**.

Experimental Workflow for Kinase Cross-Reactivity Screening

This diagram outlines the key steps in performing a kinase cross-reactivity screen to determine the selectivity of an inhibitor.



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Caption: Workflow for assessing kinase inhibitor cross-reactivity.

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References

- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Acquired platelet antagonism: off-target antiplatelet effects of malignancy treatment with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
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